Difelikefalin - 1024828-77-0

Difelikefalin

Catalog Number: EVT-264661
CAS Number: 1024828-77-0
Molecular Formula: C36H53N7O6
Molecular Weight: 679.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Difelikefalin is a selective kappa opioid receptor (KOR) agonist. [, , ] It exhibits a high affinity for KORs, which are widely distributed in the peripheral and central nervous systems. [, , , ] Difelikefalin's selectivity for KORs over other opioid receptors, like mu opioid receptors (MORs), contributes to its unique pharmacological profile. [, , ] This selectivity is a key area of interest in scientific research, as it potentially allows for the development of therapeutics with reduced risk of certain adverse effects associated with MOR activation. [, , ]

Future Directions
  • Optimizing Dosing and Delivery: Exploring alternative routes of administration or developing novel formulations to enhance its therapeutic efficacy and patient convenience. []
  • Expanding Clinical Applications: Investigating its potential in other pruritic conditions beyond CKD-aP, such as notalgia paresthetica, atopic dermatitis, and liver disease-related pruritus. [, , , , ]
  • Understanding Long-term Effects: Conducting studies to evaluate the long-term safety and efficacy of difelikefalin in chronic itch management. [, ]
  • Investigating Combination Therapies: Exploring the synergistic potential of difelikefalin with other antipruritic agents to enhance treatment outcomes. []
  • Developing Pathway-Specific KOR Agonists: Further research into the development of KOR agonists with enhanced selectivity for specific signaling pathways, potentially leading to improved efficacy and reduced side effects. [, ]
Source and Classification

Difelikefalin is derived from a series of amino acids, specifically designed to interact with kappa opioid receptors. Its chemical name is 4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid, acetate salt, with a molecular formula of C36H53N7O6. It is classified as a small synthetic peptide and has been recognized for its unique mechanism of action that distinguishes it from traditional opioids .

Synthesis Analysis

The synthesis of difelikefalin involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Key steps in the synthesis include:

  1. Resin Preparation: Starting from 2-Chlorotrityl chloride resin, the first amino acid, typically N-Boc-amino-(4-N-Fmoc-piperidinyl) carboxylic acid, is attached.
  2. Peptide Chain Elongation: Each subsequent amino acid is added using coupling agents such as PyBOP and HOBt in a DMF/DCM solvent mixture.
  3. Deprotection: After chain elongation, protective groups are removed using TFA (trifluoroacetic acid) to yield the crude peptide.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate the desired peptide .

The final product is obtained as an acetate salt, which enhances its solubility and stability in aqueous solutions.

Molecular Structure Analysis

Difelikefalin's molecular structure consists of a complex arrangement of amino acids that confer its activity at kappa opioid receptors. The molecular weight is approximately 679 g/mol when expressed as the free base. The structure features:

  • Amino Acid Sequence: D-phenylalanine (two residues), D-leucine, D-lysine, and a piperidine moiety.
  • Functional Groups: The presence of an acetate group enhances solubility and bioavailability.
  • Stereochemistry: Difelikefalin is characterized by its specific stereochemistry, which is crucial for its receptor binding affinity and selectivity .
Chemical Reactions Analysis

Key reactions include:

  • Hydrolysis: Under extreme pH conditions or enzymatic action.
  • Acetate Salt Formation: Enhances solubility and stability during storage and administration.
Mechanism of Action

Difelikefalin acts as an agonist at kappa opioid receptors located peripherally rather than centrally in the nervous system. This selective action helps mitigate side effects commonly seen with central opioid agonists. The mechanism involves:

  1. Receptor Binding: Difelikefalin binds to kappa opioid receptors on peripheral sensory neurons.
  2. Signal Transduction: Activation leads to inhibition of neurotransmitter release involved in itch signaling pathways, effectively reducing pruritus.
  3. Clinical Outcomes: Clinical trials have demonstrated significant reductions in itch intensity among patients receiving difelikefalin compared to placebo controls .
Physical and Chemical Properties Analysis

Difelikefalin exhibits several notable physical and chemical properties:

  • Appearance: White to off-white lyophilized powder.
  • Solubility: Freely soluble in water due to its acetate salt form.
  • Hygroscopicity: Highly hygroscopic; care must be taken during storage to avoid moisture exposure.
  • pKa Values: Exhibits multiple pKa values (2.4, 7.3, 8.9, and 10.2), indicating its behavior across different pH environments .

These properties are critical for formulation development and clinical application.

Applications

Difelikefalin's primary application lies in the management of moderate-to-severe pruritus associated with chronic kidney disease in hemodialysis patients. Clinical studies have shown that it significantly improves quality of life by reducing itch severity without the central side effects typical of traditional opioids. Additional potential applications may include:

  • Management of Other Types of Pruritus: Ongoing research may explore its efficacy in various dermatological conditions.
  • Research Tool: As a selective kappa opioid receptor agonist, difelikefalin can serve as a model compound for studying receptor pharmacology and developing new therapeutic agents targeting similar pathways .
Discovery and Development of Difelikefalin

Historical Context of Kappa-Opioid Receptor Agonists in Medicinal Chemistry

Kappa-opioid receptor (KOR) agonists have been investigated for decades as alternatives to mu-opioid receptor (MOR) agonists, which carry risks of respiratory depression, addiction, and tolerance. Early KOR agonists like spiradoline and enadoline demonstrated potent analgesic effects in preclinical models but were discontinued due to dose-limiting CNS side effects, including dysphoria, sedation, and hallucinations [1] [6]. Mixed-action opioids such as nalbuphine (KOR agonist/MOR partial agonist) were clinically used for pain but exhibited incomplete efficacy and residual psychotomimetic effects [2]. The discovery that KOR activation inhibits pruritus at the spinal cord level—via modulation of gastrin-releasing peptide receptor (GRPR) signaling—renewed interest in KOR-targeted therapies for chronic itch conditions [3] [5]. However, the historical challenge remained: separating therapeutic effects from CNS-mediated adverse events.

Table 1: Evolution of Key KOR Agonists in Drug Development

CompoundStructural ClassPrimary IndicationClinical Limitations
SpiradolineArylacetamidePainHallucinations, dysphoria
EnadolineBenzomorphanPainPsychotomimetic effects
NalfurafineMorphinanPruritusMild CNS side effects (approved in Japan)
AsimadolineArylacetamideVisceral painLimited CNS penetration

Rational Design Strategies for Peripheral Selectivity

Difelikefalin’s design pivoted on a critical insight: restricting compounds to the periphery could minimize CNS side effects while retaining therapeutic benefits. This was achieved through molecular polarity engineering, leveraging three key principles:

  • Hydrophilicity Enhancement: Incorporation of charged residues (e.g., lysine) and polar groups to reduce blood-brain barrier (BBB) permeability [5] [8].
  • Peptide Backbone Optimization: Use of D-amino acids to resist enzymatic degradation and enhance metabolic stability [6].
  • Low Molecular Weight Bias: Balancing size (MW ~680 Da) for renal clearance while avoiding passive BBB diffusion [5].Compared to earlier peripherally restricted KOR agonists like asimadoline, difelikefalin’s peptidic structure resulted in a brain/plasma concentration ratio of 0.001, effectively eliminating CNS exposure [8]. This was validated in respiratory depression studies where even supratherapeutic doses (5 mcg/kg IV) showed no effects on end-tidal CO₂ or oxygen saturation [7].

Structural Optimization and Peptide Engineering

Difelikefalin (CR845, FE202845) is a synthetic tetrapeptide with the sequence Phe-D-Phe-D-Leu-Lys-NH₂, featuring:

  • D-configuration amino acids: To impede protease cleavage and extend plasma half-life [6].
  • C-terminal amidation: Enhances KOR binding affinity and selectivity.
  • N-terminal modifications: Acetylation optimizes hydrophilicity and plasma stability [8].

Table 2: Structural Engineering Strategies in Difelikefalin vs. Analogues

ModificationDifelikefalinHSK21542CR665 (Predecessor)
Amino Acid SequencePhe-D-Phe-D-Leu-Lys-NH₂D-Phe-D-Phe-D-Leu-Lys-7-AAD*Phe-D-Phe-D-Nle-Lys-NH₂
Molecular Weight679.86 Da793.97 Da652.82 Da
KOR Affinity (Ki)0.32 nM0.21 nM1.1 nM
Brain/Plasma Ratio0.0010.0010.005

*7-AAD: 7-amino-2-acetyl-2,7-diazaspiro[3.5]nonane [8]

Critical structure-activity relationship (SAR) studies revealed that:

  • D-Phenylalanine residues conferred optimal KOR selectivity over MOR (>10,000-fold) [6].
  • Lysine amidation increased polarity, reducing passive BBB penetration while maintaining agonist potency [5] [8].

Preclinical Validation of Antipruritic and Analgesic Activity

Difelikefalin’s efficacy was validated across diverse preclinical models:

  • Pruritus Models:
  • Reduced scratching in compound 48/80-induced histaminergic itch (mice) by >80% at 0.1 mg/kg IV [3].
  • Suppressed chloroquine-induced non-histaminergic itch via spinal KOR activation, blocking GRPR signaling [3] [5].
  • Pain Models:
  • Inhibited visceral pain in acetic acid-induced writhing (rodents) with ED₅₀ = 0.5 mg/kg [6].
  • Reduced mechanical allodynia in chronic constriction injury-induced neuropathic pain [8].

Mechanistically, difelikefalin acts through:

  • Peripheral Sensory Neurons: Direct KOR agonism inhibits pruriceptor activation and cytokine release (IL-31, IL-13) [3].
  • Immune Cells: Modulates keratinocyte and mast cell function, reducing inflammatory mediators [1].
  • Spinal Cord: Attenuates GRPR-mediated itch transmission via KOR-PLCβ-PKCδ pathway [3] [4].

Table 3: Preclinical Efficacy in Animal Models

Disease ModelSpeciesKey Efficacy MetricPotency (ED₅₀ or Effective Dose)
Acetic acid-induced writhingMiceInhibition of writhing episodes0.5 mg/kg IV
Compound 48/80-induced itchMiceReduction in scratching bouts0.1 mg/kg IV
Incisional painRatsReversal of mechanical allodynia1.0 mg/kg IV
CKD-associated pruritusMiceImprovement in pruritus severity score0.05 mg/kg IV

Patent Landscape and Intellectual Property Considerations

Difelikefalin’s development was underpinned by robust intellectual property protection:

  • Core Patents: Cover peptide derivatives with D-amino acids and C-terminal modifications (e.g., US 8,785,488 B2), emphasizing sequences with Phe-D-Phe-D-Leu/D-Lys motifs [8].
  • Formulation Patents: Include IV compositions for hemodialysis-associated delivery (e.g., WO 2015/106551) [5].
  • Competitor Landscape:
  • HSK21542 (Haisco Pharmaceutical): Features a spirocyclic D-lysine mimetic (WO2019015644) with similar peripheral restriction but higher molecular weight [8].
  • Nalfurafine: Central KOR agonist approved in Japan; patents cover tricyclic morphinan derivatives (JP 2000-086356) [1] [3].Difelikefalin’s patent strategy prioritized broad claims for:
  • Sequence Variants: Encompassing 4-6 residue peptides with ≥2 D-amino acids.
  • Indications: Including pruritus, pain, and inflammation [8].

Table 4: Key Patents for Difelikefalin and Analogues

Patent/ApplicationAssigneeCore ClaimsPriority Date
US 8,785,488 B2Cara TherapeuticsTetrapeptide KOR agonists with D-amino acids2009-03-12
WO 2015/106551Cara TherapeuticsIV formulations for hemodialysis patients2014-01-10
WO2019015644Haisco PharmaceuticalSpirocyclic KOR agonists (HSK21542)2018-01-17
JP 2000-086356Toray IndustriesTricyclic morphinan derivatives (nalfurafine)1998-09-18

Properties

CAS Number

1024828-77-0

Product Name

Difelikefalin

IUPAC Name

4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid

Molecular Formula

C36H53N7O6

Molecular Weight

679.8 g/mol

InChI

InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1

InChI Key

FWMNVWWHGCHHJJ-SKKKGAJSSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N

Solubility

Soluble

Synonyms

4-Piperidinecarboxylic acid, 4-amino-1-((2R)-6-amino-2-(((2R)-2-(((2R)-2-(((2R)-2-amino-1-oxo-3-phenylpropyl)amino)-1-oxo-3-phenylpropyl)amino)-4-methyl-1-oxopentyl)amino)-1-oxohexyl)-
difelikefalin
N-((2R)-1-(((2R)-1-(((2R)-6-Amino-1-(4-amino-4-carboxy-1-piperidinyl)-1-oxo-2-hexanyl)amino)-4-methyl-1-oxo-2-pentanyl)amino)-1-oxo-3-phenyl-2-propanyl)-D-phenylalaninamide

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.